molecular formula C18H12F4N4O B2690780 N-(4-fluorobenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide CAS No. 865660-43-1

N-(4-fluorobenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide

Cat. No.: B2690780
CAS No.: 865660-43-1
M. Wt: 376.315
InChI Key: PUNMEJBRTBMMMD-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide is a complex organic compound characterized by its unique structure, which includes a fluorobenzyl group, a pyridine ring, a trifluoromethyl group, and a pyrimidinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide typically involves multiple steps, starting with the preparation of the core pyrimidine ring. One common approach is the reaction of 2-pyridinecarboxaldehyde with trifluoromethyl aniline under acidic conditions to form the intermediate pyrimidine derivative. Subsequent introduction of the fluorobenzyl group can be achieved through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent product quality. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.

Biology: In biological research, this compound may be used as a probe to study biological systems. Its interactions with enzymes or receptors can provide insights into molecular mechanisms.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions.

Industry: In the industrial sector, this compound can be used in the production of advanced materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(4-fluorobenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide exerts its effects involves its interaction with specific molecular targets. The fluorobenzyl group and the pyrimidinecarboxamide moiety are key to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

  • N-(3-fluorobenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide

  • N-(4-fluorobenzyl)-2-(3-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide

  • N-(4-fluorobenzyl)-2-(2-pyridinyl)-4-(chloromethyl)-5-pyrimidinecarboxamide

Uniqueness: N-(4-fluorobenzyl)-2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxamide stands out due to its specific arrangement of functional groups, which influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and binding properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-pyridin-2-yl-4-(trifluoromethyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F4N4O/c19-12-6-4-11(5-7-12)9-25-17(27)13-10-24-16(14-3-1-2-8-23-14)26-15(13)18(20,21)22/h1-8,10H,9H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNMEJBRTBMMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(C(=N2)C(F)(F)F)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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